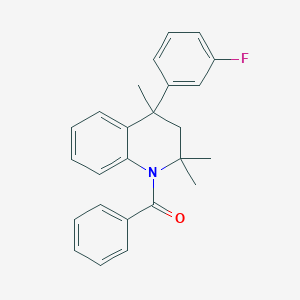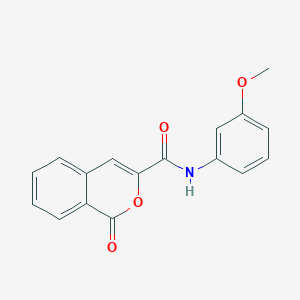
(3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyrazole ring and a quinoline ring.
Scientific Research Applications
(3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have also shown that (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone exhibits other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone in lab experiments is its potency. It has been shown to exhibit potent activity against various cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research involving (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone. One potential direction is the development of new anticancer drugs based on this compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as hypercholesterolemia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone has been described in various scientific publications. One of the most commonly used methods involves the reaction of 3-amino-4-chloroquinoline with 1-methyl-3-(pyrazol-3-yl)propan-2-one in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of the desired compound.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-10-8-12(15-16)14(18)17-9-4-6-11-5-2-3-7-13(11)17/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTOYRSLHATIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B439889.png)
![5-[(3-bromoanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439894.png)

![1-(3-chlorophenyl)-5-[(2-hydroxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439924.png)
![2-(4-iodophenyl)-5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B439929.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B439940.png)
![4-({[1-(1-adamantyl)ethyl]amino}methylene)-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B439942.png)
![methyl 2-chloro-5-({(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzoate](/img/structure/B439965.png)
![5-[(4-bromoanilino)methylene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439967.png)
![methyl 4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440000.png)

![butyl 2-chloro-5-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440006.png)

![5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440012.png)